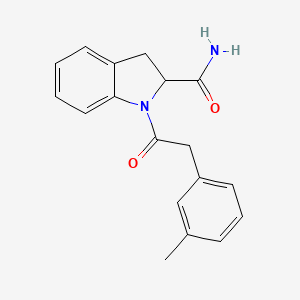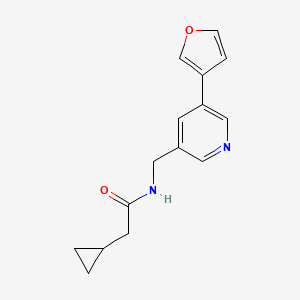![molecular formula C21H22N2O5S B2845215 Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898438-70-5](/img/structure/B2845215.png)
Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their pharmaceutical and biological activities, making them valuable in drug research and development .
Molecular Structure Analysis
The compound seems to have a complex structure with multiple functional groups. It likely has a quinoline core structure, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Quinoline derivatives can undergo a variety of reactions, including cyclization .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate, due to its complex structure, participates in various chemical reactions forming a plethora of derivatives with potential applications in pharmaceuticals and materials science. Studies highlight its role in the synthesis of quinoxaline, pyrimidine, and benzoylmalonic acid derivatives, showcasing its versatility in organic synthesis and potential as a precursor for diverse biologically active compounds (Şener et al., 2004). Another study elaborates on its condensation reactions leading to arylazopyrazole pyrimidone clubbed heterocyclic compounds, which were evaluated for antimicrobial activity, emphasizing the chemical's utility in creating new therapeutic agents (Sarvaiya, Gulati, & Patel, 2019).
Photobiological Studies
Photobiological applications of derivatives of this compound have been explored, particularly in the study of photoinduced processes. For instance, 10-Ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives, analyzed for their biologically and photobiologically active properties, were characterized through spectroscopic methods and studied for the generation of reactive intermediates upon UVA irradiation. This research underscores the potential of this compound derivatives in understanding and harnessing photochemical processes for biological applications (Barbieriková et al., 2014).
Advanced Material Synthesis
The compound's derivatives have been investigated for their potential in creating new materials with specific photovoltaic properties. Research into the fabrication of organic–inorganic photodiode devices utilizes films of quinoline derivatives, such as Ph-HPQ and Ch-HPQ, deposited through thermal evaporation. These studies assess electrical properties, diode parameters, and the influence of substituent groups on device performance, highlighting the chemical's relevance in developing technologies for energy conversion and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Mecanismo De Acción
Target of Action
Similar compounds such as hexahydroisoquinolin derivatives have been found to inhibit ezh2, a histone lysine methyltransferase . EZH2 plays a key role in cancer aggressiveness, metastasis, and prognosis .
Mode of Action
It can be inferred from related compounds that the interaction with its targets could lead to changes in the methylation status of histones, thereby affecting gene expression .
Biochemical Pathways
Based on the potential target (ezh2), it can be inferred that the compound may affect pathways related to gene expression and chromatin remodeling .
Result of Action
Based on the potential target (ezh2), it can be inferred that the compound may affect gene expression and potentially have anti-cancer effects .
Propiedades
IUPAC Name |
ethyl 4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-2-28-21(25)14-5-8-17(9-6-14)22-29(26,27)18-12-15-4-3-11-23-19(24)10-7-16(13-18)20(15)23/h5-6,8-9,12-13,22H,2-4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGRIRXFQDWMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2845134.png)

![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)


![2-[(2-Methylcyclopropyl)formamido]acetic acid](/img/structure/B2845143.png)
![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)
![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)


